REACTION_CXSMILES
|
O.[OH-].[Li+].[N:4]1([C:9]2[N:14]=[CH:13][C:12]([CH2:15][C:16]([O:18]CC)=[O:17])=[CH:11][CH:10]=2)[CH2:8][CH2:7][CH2:6][CH2:5]1.Cl>CO.O>[N:4]1([C:9]2[N:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=2)[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
ethyl (6-pyrrolidin-1-ylpyridin-3-yl)acetate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)C1=CC=C(C=N1)CC(=O)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=CC=C(C=N1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |